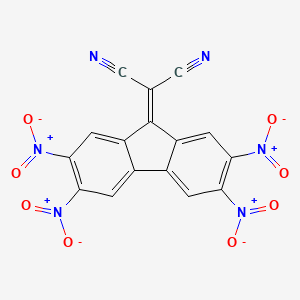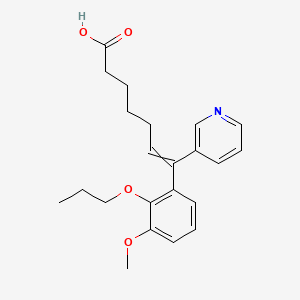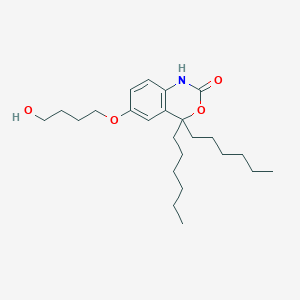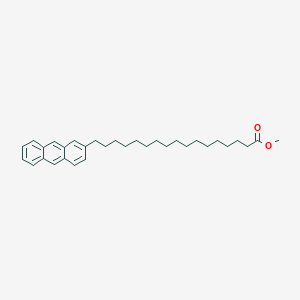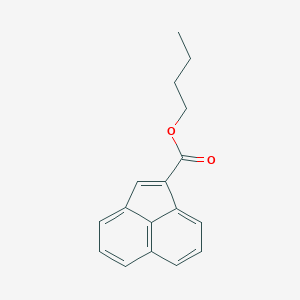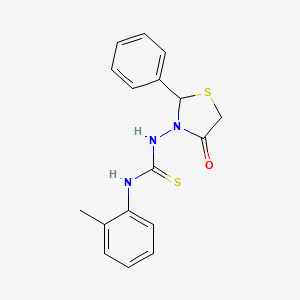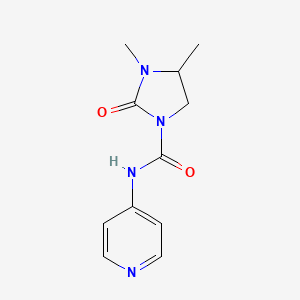
8-Bromo-1,1,1-trichloroocta-3,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,1,1-trichloroocta-3,5-diene is a chemical compound characterized by its unique structure, which includes bromine and chlorine atoms attached to an octadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,1,1-trichloroocta-3,5-diene typically involves the bromination and chlorination of octadiene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective halogenation. For instance, bromination can be achieved using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4), while chlorination may involve chlorine gas (Cl2) under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where octadiene is subjected to bromine and chlorine in reactors designed to handle the exothermic nature of these reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,1,1-trichloroocta-3,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions due to the presence of double bonds.
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in electrophilic addition reactions.
Nucleophiles: Such as hydroxide ions (OH-) or alkoxide ions (RO-) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the addition of HBr to the compound can yield 1,2-addition and 1,4-addition products .
Scientific Research Applications
8-Bromo-1,1,1-trichloroocta-3,5-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into other molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-1,1,1-trichloroocta-3,5-diene involves its reactivity with various electrophiles and nucleophiles. The presence of bromine and chlorine atoms makes it a versatile compound for different chemical transformations. The molecular targets and pathways involved in its reactions include the formation of carbocation intermediates during electrophilic addition .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene that undergoes similar electrophilic addition reactions.
1,4-Pentadiene: Another diene that can participate in halogenation reactions.
Uniqueness
8-Bromo-1,1,1-trichloroocta-3,5-diene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to other dienes. This dual halogenation allows for a broader range of chemical transformations and applications.
Properties
CAS No. |
88084-11-1 |
|---|---|
Molecular Formula |
C8H10BrCl3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
8-bromo-1,1,1-trichloroocta-3,5-diene |
InChI |
InChI=1S/C8H10BrCl3/c9-7-5-3-1-2-4-6-8(10,11)12/h1-4H,5-7H2 |
InChI Key |
LHTJDKDUNIQSCK-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C=CC=CCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



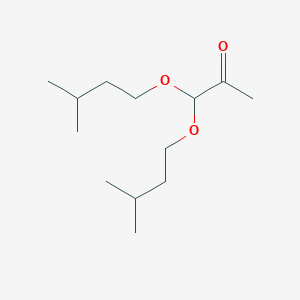
![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)

